2-[(4-Chlorophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-Chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes chlorinated aromatic rings and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 4-chloroaniline and 2,4-dichlorobenzaldehyde in the presence of acetic hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce chlorinated anilines.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
Uniqueness
2-[(4-Chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of chlorinated aromatic rings and hydrazide functional group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H12Cl3N3O |
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Molecular Weight |
356.6 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12Cl3N3O/c16-11-3-5-13(6-4-11)19-9-15(22)21-20-8-10-1-2-12(17)7-14(10)18/h1-8,19H,9H2,(H,21,22)/b20-8+ |
InChI Key |
RDEXODQACDZCME-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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